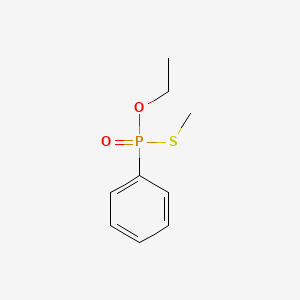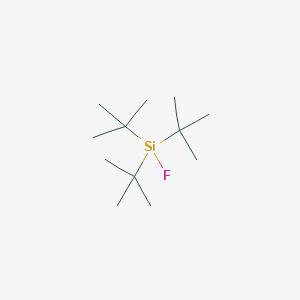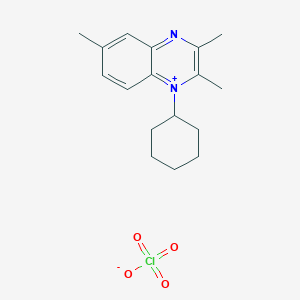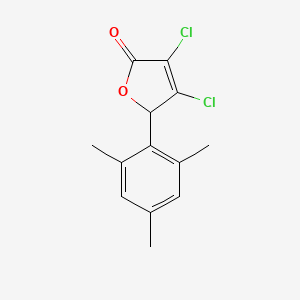![molecular formula C9H14O4 B14628552 Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate CAS No. 54281-40-2](/img/structure/B14628552.png)
Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is an organic compound with the molecular formula C12H18O4. This compound features a cyclopropane ring substituted with two acetate groups, making it a unique structure in organic chemistry. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method involves the reaction of a cyclopropane derivative with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclopropane derivatives.
科学研究应用
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release acetic acid and the corresponding cyclopropane derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Dimethyl 2,2’-[(1R,2S)-cyclohexane-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-1,2-dimethylcyclohexane-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-cyclobutane-1,2-diyl]diacetate
Uniqueness
Dimethyl 2,2’-[(1R,2S)-cyclopropane-1,2-diyl]diacetate is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and stability compared to its cyclohexane and cyclobutane analogs. The strained three-membered ring in cyclopropane derivatives often leads to unique reaction pathways and products, making this compound valuable in synthetic chemistry and research applications.
属性
CAS 编号 |
54281-40-2 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC 名称 |
methyl 2-[(1R,2S)-2-(2-methoxy-2-oxoethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)4-6-3-7(6)5-9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI 键 |
BRRICEBNLJZUMB-KNVOCYPGSA-N |
手性 SMILES |
COC(=O)C[C@H]1C[C@H]1CC(=O)OC |
规范 SMILES |
COC(=O)CC1CC1CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
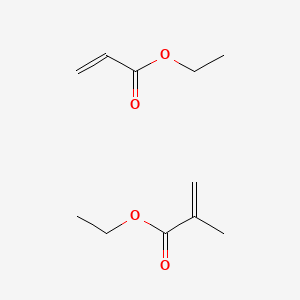
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)

